

An In-Depth Technical Guide to Amoxicilloic Acid: Chemical Structure and Properties

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Compound of Interest

Compound Name: Amoxicilloic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoxicilloic acid is a primary degradation product of the widely used β -lactam antibiotic, amoxicillin. Formed through the hydrolysis of the strained β -lactam ring, its presence is a critical consideration in the stability, efficacy, and safety of amoxicillin-containing pharmaceutical formulations. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **amoxicilloic acid**. Detailed experimental protocols for its analysis and characterization are presented, alongside a discussion of its role in amoxicillin-related allergenicity. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Identification

Amoxicilloic acid is formed by the hydrolytic cleavage of the amide bond within the β -lactam ring of amoxicillin. This transformation results in the formation of a dicarboxylic acid derivative of the original penicillin structure.

IUPAC Name: (2R,4S)-2-[(R)-[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid[1]

Molecular Formula: $C_{16}H_{21}N_3O_6S$ [1]

SMILES: CC1(-INVALID-LINK----INVALID-LINK--O)NC(=O)--INVALID-LINK--O)N">C@@HC(=O)O)C[1]

The structural transformation from amoxicillin to **amoxicilloic acid** is depicted in the diagram below.

Figure 1: Formation of **Amoxicilloic Acid** from Amoxicillin.

Physicochemical Properties

The physicochemical properties of **amoxicilloic acid** are crucial for understanding its behavior in various environments, including pharmaceutical formulations and biological systems. While specific experimental data for some properties of pure **amoxicilloic acid** are not extensively reported in publicly available literature, the following table summarizes computed data and provides context based on its parent compound, amoxicillin.

Property	Value	Source
Molecular Weight	383.4 g/mol	PubChem[1]
Monoisotopic Mass	383.11510657 Da	PubChem[1]
XLogP3	-4.6	PubChem[1]
Hydrogen Bond Donors	5	PubChem[1]
Hydrogen Bond Acceptors	7	PubChem[1]
Rotatable Bond Count	6	PubChem[1]

Spectroscopic and Chromatographic Data

Mass Spectrometry

Mass spectrometry is a key technique for the identification and quantification of **amoxicilloic acid**. Electrospray ionization (ESI) is commonly employed.

Ion	m/z	Description
[M+H] ⁺	384.1229	Protonated parent molecule
Fragment Ion 1	367.1	Loss of NH ₃
Fragment Ion 2	323.1	Subsequent decarboxylation

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed ¹H and ¹³C NMR spectral data for **amoxicilloic acid** are not readily available in the literature, it has been identified as a metabolite of amoxicillin in urine using high-resolution ¹H NMR spectroscopy[1]. The expected chemical shifts would differ from amoxicillin, particularly for the protons and carbons in the vicinity of the opened β-lactam ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of **amoxicilloic acid** is expected to show characteristic absorption bands for its functional groups. Key differences from the amoxicillin spectrum would include the absence of the characteristic β-lactam carbonyl stretch (typically around 1770 cm⁻¹) and the appearance of a broader carboxylic acid O-H stretch.

Experimental Protocols

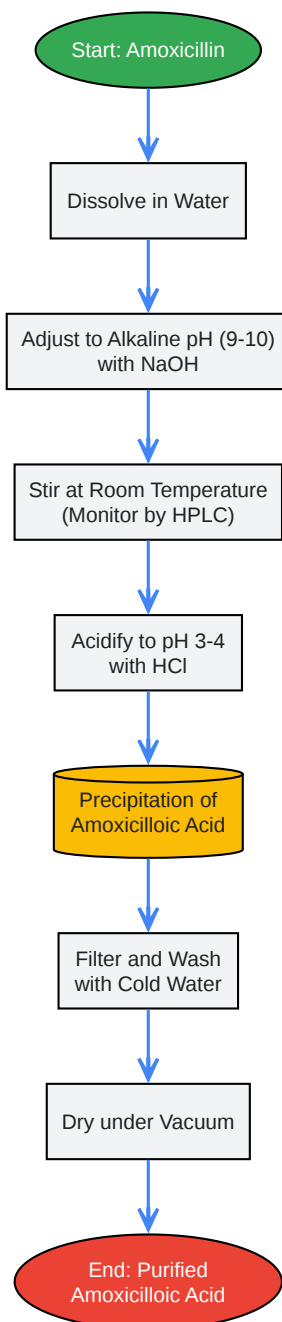
Synthesis and Purification of Amoxicilloic Acid

A general protocol for the preparation of **amoxicilloic acid** involves the alkaline hydrolysis of amoxicillin.

Protocol:

- Dissolve amoxicillin in an aqueous solution.
- Adjust the pH of the solution to an alkaline range (e.g., pH 9-10) using a suitable base such as sodium hydroxide.
- Stir the solution at room temperature and monitor the reaction progress using a suitable analytical technique like HPLC.

- Upon completion of the reaction, acidify the solution to a pH of approximately 3-4 with an acid like hydrochloric acid to precipitate the **amoxicilloic acid**.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent system.



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Figure 2: Workflow for the Synthesis of **Amoxicilloic Acid**.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated reversed-phase HPLC (RP-HPLC) method is essential for the quantification of **amoxicilloic acid**.

Chromatographic Conditions:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., pH 5.0) and a suitable organic modifier like acetonitrile or methanol[2][3][4][5][6].
- Flow Rate: Typically 1.0 - 1.5 mL/min[2][3].
- Detection: UV detection at a wavelength of approximately 230 nm[3].
- Column Temperature: Maintained at a constant temperature, for example, 40°C.

Standard and Sample Preparation:

- Prepare a stock solution of **amoxicilloic acid** reference standard in the mobile phase or a suitable solvent.
- Prepare working standard solutions by serial dilution of the stock solution to create a calibration curve.
- Prepare sample solutions by dissolving the material to be analyzed in the mobile phase, followed by filtration through a 0.45 µm filter.

Determination of Physicochemical Properties

pKa Determination by Potentiometric Titration:

- Calibrate a pH meter with standard buffers.

- Dissolve a precisely weighed amount of **amoxicilloic acid** in deionized water to a known concentration.
- Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.
- Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve[7][8][9].

Aqueous Solubility by Shake-Flask Method:

- Add an excess amount of **amoxicilloic acid** to a known volume of purified water in a sealed flask.
- Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached[10][11][12].
- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
- Determine the concentration of **amoxicilloic acid** in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry[11][12].

Melting Point Determination by Capillary Method:

- Finely powder a small amount of dry **amoxicilloic acid**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in a melting point apparatus.
- Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point[13][14][15][16][17].

Biological Significance: Allergenicity

Amoxicilloic acid plays a significant role in the allergic reactions associated with amoxicillin. While amoxicillin itself is a hapten, it needs to covalently bind to carrier proteins to become immunogenic[18]. The opening of the β -lactam ring to form **amoxicilloic acid** is a key step in this process, as the resulting carboxyl group can react with amino groups on proteins, such as lysine residues, to form a stable antigenic determinant known as the amoxicilloyl group[19]. This hapten-carrier complex can then be recognized by the immune system, leading to an IgE-mediated allergic response in sensitized individuals[18][20]. It is important to note that **amoxicilloic acid** itself, without being bound to a carrier protein, is poorly recognized by specific IgE antibodies[19].



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Figure 3: Simplified Pathway of Amoxicillin Allergenicity.

Conclusion

Amoxicilloic acid is a critical molecule in the context of amoxicillin chemistry, pharmacology, and immunology. Its formation through the hydrolysis of the β -lactam ring impacts the stability and degradation profile of amoxicillin. Understanding its chemical structure and physicochemical properties is paramount for the development of stable pharmaceutical formulations and for the accurate assessment of amoxicillin purity. The analytical methods detailed in this guide provide a framework for the reliable identification and quantification of **amoxicilloic acid**. Furthermore, its central role in the mechanism of amoxicillin-induced allergic reactions underscores the importance of its study in drug safety and patient care. This technical guide serves as a foundational resource for professionals engaged in the research and development of β -lactam antibiotics.

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